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2-Bromo-5-[(prop-2-en-1-yl)sulfamoyl]benzoic acid Documentation Hub

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  • Product: 2-Bromo-5-[(prop-2-en-1-yl)sulfamoyl]benzoic acid
  • CAS: 790271-07-7

Core Science & Biosynthesis

Foundational

Chemical structure analysis of 2-Bromo-5-[(prop-2-en-1-yl)sulfamoyl]benzoic acid

Technical Whitepaper: Structural Characterization & Analytical Profiling of 2-Bromo-5-[(prop-2-en-1-yl)sulfamoyl]benzoic acid Executive Summary & Molecular Architecture 2-Bromo-5-[(prop-2-en-1-yl)sulfamoyl]benzoic acid i...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Structural Characterization & Analytical Profiling of 2-Bromo-5-[(prop-2-en-1-yl)sulfamoyl]benzoic acid

Executive Summary & Molecular Architecture

2-Bromo-5-[(prop-2-en-1-yl)sulfamoyl]benzoic acid is a bifunctional pharmacophore scaffold. Structurally, it integrates a halogenated benzoate core with an N-allylsulfonamide moiety. This specific arrangement renders it a critical intermediate in the synthesis of high-ceiling diuretics (analogs of furosemide/bumetanide) and potential antidiabetic agents targeting


-glucosidase.

The molecule presents unique analytical challenges due to its zwitterionic potential (carboxylic acid vs. sulfonamide nitrogen) and the reactivity of the allyl group. This guide outlines the definitive structural elucidation and validated analytical protocols required for its identification and purity assessment.

Physicochemical Profile:

  • Molecular Formula:

    
    
    
  • Molecular Weight: 320.16 g/mol (Avg)

  • Key Functionalities:

    • Electrophilic Handle: Allyl group (susceptible to polymerization or oxidative cleavage).

    • Cross-Coupling Handle: Aryl bromide (Ortho-position allows steric control).

    • Acidic Center: Benzoic acid (

      
      ).
      

Synthetic Pathway & Mechanistic Logic

To understand the impurity profile, one must understand the genesis of the molecule. The synthesis relies on electrophilic aromatic substitution followed by nucleophilic attack.

Retrosynthetic Analysis (Graphviz)

The following diagram illustrates the standard industrial route, highlighting the critical intermediate where moisture control is paramount to prevent hydrolysis impurities.

SynthesisPath Start 2-Bromobenzoic Acid Inter 2-Bromo-5-(chlorosulfonyl) benzoic acid (Moisture Sensitive) Start->Inter Electrophilic Subst. Reagent1 Chlorosulfonic Acid (Excess, 140°C) Reagent1->Inter Product TARGET: 2-Bromo-5-[(prop-2-en-1-yl) sulfamoyl]benzoic acid Inter->Product Nucleophilic Attack Impurity Impurity: 2-Bromo-5-sulfobenzoic acid (Hydrolysis Product) Inter->Impurity H2O Contact Reagent2 Allylamine (0-5°C, Base) Reagent2->Product

Figure 1: Synthetic pathway and critical hydrolysis impurity node.

Mechanistic Insight: The chlorosulfonation occurs at position 5 because the carboxylic acid (C1) is a meta-director, and the bromine (C2) is an ortho/para-director. Position 5 is meta to C1 and para to C2, creating a cooperative directing effect. The subsequent reaction with allylamine must be temperature-controlled (<5°C) to prevent the formation of disulfonimides or allylamine polymerization.

Spectroscopic Elucidation Strategy

This section details the expected spectral signatures required to confirm identity.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: DMSO-


 (Preferred due to solubility and lack of exchange with acidic protons).

H NMR Assignment Table: 
Position/GroupShift (

ppm)
MultiplicityCoupling (

Hz)
Structural Justification
COOH 13.0 - 13.5Broad Singlet-Carboxylic acid proton (exchangeable).
NH (Sulfonamide)7.9 - 8.2Triplet6.0Coupled to allyl

.
Ar-H6 (Ortho to COOH)8.35Doublet2.2Meta-coupling to H4; Deshielded by COOH and

.
Ar-H3 (Ortho to Br)7.95Doublet8.4Ortho-coupling to H4.
Ar-H4 (Ortho to

)
7.80Doublet of Doublets8.4, 2.2Coupled to H3 (ortho) and H6 (meta).
Allyl-CH= (Internal)5.75Multiplet-Characteristic internal alkene.
Allyl=CH

(Terminal)
5.05 - 5.20Multiplet-Terminal alkene (cis/trans overlap).
Allyl-N-CH

3.55Triplet6.0Methylene adjacent to Nitrogen.

Critical Check: If the doublet at


 8.35 disappears or shifts significantly upfield, suspect decarboxylation (a common degradation pathway for benzoic acids under thermal stress).
Mass Spectrometry (LC-MS/ESI)

Ionization Mode: Negative Mode (ESI-) is preferred for the carboxylic acid; Positive Mode (ESI+) for the sulfonamide nitrogen.

  • Isotopic Pattern: The presence of Bromine (

    
     and 
    
    
    
    ) will yield a characteristic 1:1 doublet for the molecular ion
    
    
    .
    • 
       (
      
      
      
      )
    • 
       (
      
      
      
      )
  • Fragmentation Logic (MS/MS):

    • Loss of ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      :  A signature of sulfonamides.[1][2]
      
    • Allyl Cleavage: Loss of the allyl group (

      
      , -41 Da) is common.
      
    • Decarboxylation: Loss of

      
       (-44 Da) from the benzoate core.
      
Infrared Spectroscopy (FT-IR)
  • 3200 - 3300 cm

    
    :  N-H stretch (Sulfonamide).
    
  • 2500 - 3000 cm

    
    :  O-H stretch (Carboxylic acid dimer broad band).
    
  • 1680 - 1700 cm

    
    :  C=O stretch (Acid carbonyl).
    
  • 1340 cm

    
     (Asym) & 1160 cm
    
    
    
    (Sym):
    
    
    Sulfonamide stretches.

Experimental Protocols

Protocol A: High-Performance Liquid Chromatography (HPLC) Purity Assay

Purpose: To quantify the target molecule and separate the hydrolysis impurity (2-bromo-5-sulfobenzoic acid).

Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5

    
    m).
    
  • Mobile Phase A: 0.1% Formic Acid in Water (Suppresses ionization of COOH, improving peak shape).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: Linear ramp to 90% B

    • 15-20 min: Hold 90% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Aromatic ring) and 210 nm (Amide/Allyl).

Self-Validating Check: The hydrolysis impurity (sulfonic acid) is highly polar and will elute near the void volume (


 min). The target allyl-sulfonamide is more lipophilic and should elute significantly later (

min).
Protocol B: Single Crystal Growth (XRD)

Purpose: Definitive structural proof and polymorph screening.

  • Dissolve 50 mg of the compound in a minimum amount of hot Ethanol/Acetone (1:1).

  • Allow the solution to cool slowly to room temperature in a vial covered with Parafilm (poke 3 small holes).

  • Expectation: Sulfonamide benzoic acids typically form centrosymmetric dimers via carboxylic acid hydrogen bonding (

    
     motif) and secondary networks via sulfonamide N-H...O interactions.
    

Analytical Decision Workflow

Use this logic flow to troubleshoot synthesis or purity issues.

AnalysisFlow Sample Crude Sample Solubility Solubility Test (NaHCO3) Sample->Solubility Clear Clear Solution? Solubility->Clear HPLC HPLC-UV Analysis Clear->HPLC Yes Multi Multiple Peaks Clear->Multi No (Precipitate = Polymer?) Peaks Number of Major Peaks? HPLC->Peaks Single Single Peak Peaks->Single Peaks->Multi MS LC-MS Analysis Single->MS Multi->MS Result1 Confirm Identity (NMR/IR) MS->Result1 Result2 Check for: 1. Hydrolysis (Polar) 2. Bis-allylation (Lipophilic) MS->Result2

Figure 2: Analytical decision tree for purity assessment.

References

  • Synthesis of Sulfamoylbenzoic Acids

    • Winters, G. et al. (1975). Process for preparing 2-chloro-5-sulfamoylbenzoic acids. US Patent 3,879,402. Link

    • Context: Establishes the chlorosulfonation and amin
  • Mass Spectrometry of Sulfonamides

    • Klagkou, K. et al. (2003).[3] Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379.[3] Link

    • Context: Validates the loss and rearrangement mechanisms in MS fragment
  • Crystallographic Characterization

    • Perlovich, G. L. et al. (2009). 4-Benzenesulfonamidobenzoic acid. Acta Crystallographica Section E. Link

    • Context: Provides the structural template for hydrogen bonding networks in sulfonamide-benzoic acid hybrids.
  • NMR of Allyl Sulfonamides

    • Borges, R. S. et al. (2018). Molecular Structure Studies on Allyl Sulfonamides. Journal of the Brazilian Chemical Society. Link

    • Context: Reference data for allyl group chemical shifts in a sulfonamide environment.

Sources

Exploratory

Thermodynamic Profiling and Stability Kinetics of Allyl-Sulfamoyl Benzoic Acids

Content Type: Technical Guide / Whitepaper Audience: Pharmaceutical Scientists, Process Chemists, and Formulation Engineers Executive Summary Allyl-sulfamoyl benzoic acids, specifically 4-chloro-2-(allylamino)-5-sulfamoy...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Pharmaceutical Scientists, Process Chemists, and Formulation Engineers

Executive Summary

Allyl-sulfamoyl benzoic acids, specifically 4-chloro-2-(allylamino)-5-sulfamoylbenzoic acid , represent a critical class of intermediates in the synthesis of high-ceiling loop diuretics (e.g., Furosemide analogs).[1] Their thermodynamic stability and solubility profiles are pivotal for optimizing crystallization yields, ensuring shelf-life, and controlling impurity formation during drug substance manufacturing.[1]

This guide provides an in-depth analysis of the physicochemical behavior of this scaffold.[1] It moves beyond basic characterization to explore the causal relationships between molecular structure, solvent interactions, and degradation kinetics.[1]

Molecular Context & Structural Significance[1][2][3]

The core scaffold consists of a benzoic acid moiety substituted with a sulfonamide group at the meta position and an allylamino group at the ortho position relative to the carboxylic acid.[1]

  • Lipophilicity & Solvation: The allyl group introduces a hydrophobic domain, contrasting with the hydrophilic sulfonamide and carboxylic acid groups.[1] This amphiphilic nature complicates solubility modeling, necessitating non-ideal solution models like the Modified Apelblat Equation .[1]

  • Reactivity Hotspots:

    • Allyl Group: Susceptible to oxidative degradation and radical polymerization under light stress.[1]

    • Sulfonamide Bond: Prone to hydrolytic cleavage under extreme pH (acidic/alkaline).[1]

    • Amino-Benzoic Linkage: A potential site for intramolecular cyclization or cleavage.[1]

Thermodynamic Profiling

Solubility Characterization

Understanding the solubility equilibrium is the first step in process design.[1] The dissolution of sulfamoyl benzoic acids is typically an endothermic process (


), driven by entropy (

).[1]
Mathematical Modeling (The Apelblat Model)

To accurately predict solubility (


) across a temperature range (

), the Modified Apelblat equation is the industry standard for this compound class:


  • A, B, C: Empirical parameters derived from experimental data.

  • Causality: The

    
     term accounts for the temperature dependence of the enthalpy of solution, which is critical for sulfonamides due to their capacity for hydrogen bonding changes at higher temperatures.[1]
    
Thermal Analysis (DSC/TGA)

Thermal behavior distinguishes between solvated forms and polymorphs.[1]

  • Melting Point: Typically observed between 205°C – 230°C (decomposition often accompanies melting).[1]

  • Dehydration: Endothermic events <100°C in DSC often indicate loss of lattice water (pseudo-polymorphism), common in sulfonamide crystallization.[1]

Visualization: Thermodynamic Characterization Workflow

The following diagram outlines the logical flow for establishing a thermodynamic profile.

ThermoWorkflow Sample Solid Sample (Recrystallized) Equilibrium Equilibrium Setup (Shake-Flask / 24-72h) Sample->Equilibrium Analysis Phase Analysis (HPLC + XRPD) Equilibrium->Analysis Supernatant Equilibrium->Analysis Solid Residue Model Math Modeling (Apelblat / Van't Hoff) Analysis->Model Mole Fraction (x) Output Thermodynamic Parameters (ΔH, ΔS, ΔG) Model->Output

Figure 1: Workflow for extracting thermodynamic parameters from raw solubility data.

Stability & Degradation Kinetics[1]

Stability is defined by the activation energy (


) required to break the sulfonamide or amino-linkage bonds.[1]
Hydrolytic Degradation

Under acidic conditions (pH < 2), the sulfonamide group undergoes hydrolysis.[1] The reaction follows pseudo-first-order kinetics :


[1]

Where


 is the observed rate constant.[1] The temperature dependence follows the Arrhenius equation, allowing prediction of shelf-life (

) at room temperature.[1]
Photostability (The Allyl Risk)

The allyl group (


) is a liability under UV light.[1]
  • Mechanism: Photo-oxidation leads to the formation of epoxides or radical cross-linking.[1]

  • Mitigation: Synthesis and storage must occur in amber glassware; formulations often require antioxidants.[1]

Visualization: Degradation Pathways

Degradation Parent 4-chloro-2-(allylamino)- 5-sulfamoylbenzoic acid Hydrolysis Acid Hydrolysis (pH < 2) Parent->Hydrolysis Oxidation Photo-Oxidation (UV Light) Parent->Oxidation Prod_Sulf 4-chloro-2-(allylamino)- benzoic acid (Desulfamoyl) Hydrolysis->Prod_Sulf Loss of SO2NH2 Prod_Cleave 4-chloro-5-sulfamoyl anthranilic acid Hydrolysis->Prod_Cleave Cleavage of Allyl Prod_Allyl Epoxide / Polymer Derivatives Oxidation->Prod_Allyl

Figure 2: Primary degradation pathways under stress conditions.[1]

Experimental Protocols

Protocol A: Solubility Measurement (Shake-Flask Method)

This protocol ensures thermodynamic equilibrium is reached, preventing supersaturation errors.[1]

  • Preparation: Add excess solid compound to 10 mL of solvent (e.g., Water, Methanol, Ethanol) in a jacketed glass vessel.

  • Equilibration: Stir continuously at fixed temperature (

    
    ) for 72 hours.
    
    • Why 72h? Sulfonamides often have slow dissolution kinetics; 24h is often insufficient for true equilibrium.[1]

  • Sampling: Stop stirring and allow settling for 2 hours. Withdraw supernatant using a pre-heated syringe filter (0.45 µm PTFE).[1]

  • Quantification: Dilute and analyze via HPLC (UV detection at 270 nm).

  • Solid Phase Check: Analyze the remaining solid residue by XRPD to ensure no polymorphic transition occurred during the experiment.

Protocol B: Accelerated Stability Testing
  • Conditions: Prepare 1 mg/mL solutions in 0.1 N HCl, 0.1 N NaOH, and Water.

  • Stress: Incubate at 40°C, 60°C, and 80°C.

  • Sampling: Aliquot at

    
     hours.
    
  • Analysis: Calculate

    
     for each temperature and plot 
    
    
    
    vs
    
    
    to determine Activation Energy (
    
    
    ).

Reference Data Tables

Note: Values below are representative of the class (4-chloro-5-sulfamoylbenzoic acid derivatives) and should be used for modeling estimates.

Table 1: Thermodynamic Solubility Trends (Mole Fraction )
Solvent298.15 K303.15 K308.15 K313.15 KComment
Water 0.420.550.710.92Low solubility (Hydrophobic effect)
Methanol 45.252.160.571.2High solubility (H-bonding)
Ethanol 28.534.241.049.8Moderate solubility
Acetone 85.192.4101.2115.0Best organic solvent
Table 2: Stability Parameters (Aqueous, pH 2.0)
ParameterValueInterpretation
Activation Energy (

)
~85 kJ/molIndicates high stability at room temp; requires heat for rapid degradation.[1]
Shelf-Life (

)
> 2 yearsPredicted at 25°C (solid state, protected from light).[1]
Melting Point 210–230°CRange depends on specific solvate/polymorph.[1]

References

  • PubChem. (2024).[1][2] 4-Chloro-2-(furan-2-ylmethylamino)-5-sulfamoylbenzoic acid (Furosemide Intermediate).[1][2] National Library of Medicine.[1] [Link][1]

  • Journal of Chemical & Engineering Data. (Various). Solubility and Thermodynamics of Sulfonamide Derivatives in Pure Solvents.[1] (General reference for Apelblat Methodology in this class). [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: A Researcher's Guide to the Synthesis of 2-Bromo-5-[(prop-2-en-1-yl)sulfamoyl]benzoic acid

Abstract This document provides a detailed, research-grade protocol for the synthesis of 2-Bromo-5-[(prop-2-en-1-yl)sulfamoyl]benzoic acid, a compound of interest in medicinal chemistry and drug development. The synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed, research-grade protocol for the synthesis of 2-Bromo-5-[(prop-2-en-1-yl)sulfamoyl]benzoic acid, a compound of interest in medicinal chemistry and drug development. The synthesis is based on the nucleophilic substitution reaction between 2-bromo-5-(chlorosulfonyl)benzoic acid and allylamine. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug development. It offers a step-by-step methodology, explains the rationale behind the experimental choices, and provides guidance on the characterization of the final product.

Introduction and Rationale

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents with antibacterial, diuretic, and anticancer properties[1]. The synthesis of novel sulfonamide derivatives is therefore a critical task in the discovery of new drug candidates. The target molecule, 2-Bromo-5-[(prop-2-en-1-yl)sulfamoyl]benzoic acid, combines the structural features of a sulfonamide with a benzoic acid and an allyl group. The bromo- and allyl- functionalities, in particular, offer potential sites for further chemical modification, making this compound a versatile building block for combinatorial chemistry and the development of targeted therapeutics.

This application note details a robust and reproducible protocol for the synthesis of this key intermediate. The chosen synthetic route involves the reaction of a commercially available sulfonyl chloride with a primary amine, a classic and efficient method for the formation of sulfonamides[2][3]. The protocol is designed to be self-validating, with clear steps for reaction monitoring, purification, and characterization.

Synthetic Workflow

The synthesis of 2-Bromo-5-[(prop-2-en-1-yl)sulfamoyl]benzoic acid is achieved through a single-step nucleophilic substitution reaction. The workflow is illustrated in the diagram below.

Synthesis_Workflow SM1 2-Bromo-5-(chlorosulfonyl)benzoic acid Reaction Reaction Mixture SM1->Reaction SM2 Allylamine SM2->Reaction Base Triethylamine (Base) Base->Reaction Solvent Dichloromethane (Solvent) Solvent->Reaction Workup Aqueous Work-up (Dilute HCl) Reaction->Workup Quenching & Extraction Purification Purification (Recrystallization or Chromatography) Workup->Purification Crude Product Product 2-Bromo-5-[(prop-2-en-1-yl)sulfamoyl]benzoic acid Purification->Product Pure Product

Caption: Synthetic workflow for 2-Bromo-5-[(prop-2-en-1-yl)sulfamoyl]benzoic acid.

Experimental Protocol

This protocol is based on established methods for sulfonamide synthesis[1][2][3].

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Supplier Recommendation
2-Bromo-5-(chlorosulfonyl)benzoic acid517520-21-5299.53Sigma-Aldrich, Acros
Allylamine107-11-957.09Sigma-Aldrich, TCI
Triethylamine121-44-8101.19Fisher Scientific
Dichloromethane (DCM), anhydrous75-09-284.93Sigma-Aldrich
Hydrochloric Acid (HCl), 1M aqueous solution7647-01-036.46VWR
Sodium Sulfate (Na₂SO₄), anhydrous7757-82-6142.04Fisher Scientific
Ethyl Acetate141-78-688.11VWR
Hexanes110-54-386.18VWR
Step-by-Step Synthesis Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-bromo-5-(chlorosulfonyl)benzoic acid (2.99 g, 10.0 mmol).

    • Dissolve the starting material in 40 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere. The use of an inert atmosphere is recommended to prevent the introduction of moisture, which could hydrolyze the sulfonyl chloride.

    • Cool the solution to 0 °C using an ice-water bath. This is crucial as the subsequent reaction is exothermic.

  • Addition of Reagents:

    • In a separate vial, prepare a solution of allylamine (0.63 g, 0.75 mL, 11.0 mmol, 1.1 equivalents) and triethylamine (1.21 g, 1.67 mL, 12.0 mmol, 1.2 equivalents) in 10 mL of anhydrous DCM.

    • Add this solution dropwise to the cooled, stirring solution of 2-bromo-5-(chlorosulfonyl)benzoic acid over a period of 15-20 minutes. The triethylamine acts as a base to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation[3].

  • Reaction:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 1:1 with a few drops of acetic acid to ensure the carboxylic acid is protonated and runs as a single spot). The starting material should be consumed, and a new, more polar spot corresponding to the product should appear.

  • Work-up:

    • Once the reaction is complete, transfer the mixture to a separatory funnel.

    • Wash the organic layer with 1M HCl (2 x 30 mL) to remove excess allylamine and triethylamine.

    • Wash with brine (1 x 30 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product as a solid.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes or ethanol/water.

    • Alternatively, for higher purity, the crude material can be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes containing 1% acetic acid.

Characterization of 2-Bromo-5-[(prop-2-en-1-yl)sulfamoyl]benzoic acid

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

Expected Spectroscopic Data
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ ~13.5 (s, 1H, COOH)

    • δ ~8.2-8.4 (m, 2H, Ar-H)

    • δ ~7.8-8.0 (m, 2H, Ar-H and NH)

    • δ ~5.7-5.9 (m, 1H, -CH=CH₂)

    • δ ~5.0-5.2 (m, 2H, -CH=CH₂)

    • δ ~3.6-3.8 (t, 2H, -CH₂-NH) (Note: Chemical shifts are predictive and may vary depending on solvent and concentration.)

  • ¹³C NMR (100 MHz, DMSO-d₆):

    • δ ~166.0 (C=O, carboxylic acid)

    • δ ~140-145 (Ar-C)

    • δ ~134.0 (-CH=CH₂)

    • δ ~118-132 (Ar-C and Ar-C-Br)

    • δ ~116.0 (-CH=CH₂)

    • δ ~45.0 (-CH₂-NH)

  • FT-IR (KBr, cm⁻¹):

    • 3300-2500 (broad, O-H stretch of carboxylic acid)

    • 3280 (N-H stretch of sulfonamide)

    • 1700 (C=O stretch of carboxylic acid)

    • 1340 & 1160 (asymmetric and symmetric SO₂ stretch of sulfonamide)

    • 990 & 920 (C=C bend of alkene)

  • Mass Spectrometry (ESI-MS):

    • Calculated for C₁₀H₁₀BrNO₄S [M-H]⁻: 319.95. The spectrum will show a characteristic isotopic pattern for the presence of one bromine atom.

Safety and Handling

  • 2-Bromo-5-(chlorosulfonyl)benzoic acid is corrosive and moisture-sensitive. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Allylamine is flammable, toxic, and corrosive. Handle with extreme care in a well-ventilated fume hood.

  • Triethylamine is flammable and corrosive.

  • Dichloromethane is a suspected carcinogen.

  • Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the synthesis of 2-Bromo-5-[(prop-2-en-1-yl)sulfamoyl]benzoic acid. By following these detailed steps, researchers can confidently produce this valuable intermediate for further investigation in drug discovery and development programs. The principles of this synthesis are well-established and can be adapted for the preparation of a library of related sulfonamide compounds.

References

  • PubChem. 2-Bromo-5-sulfobenzoic acid. National Center for Biotechnology Information. [Link]

  • Ngassa, F. N., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. [Link]

  • PubChem. 2-Bromo-5-[(2-carboxyphenyl)sulfamoyl]benzoic acid. National Center for Biotechnology Information. [Link]

  • NIST. Benzoic acid, 2-bromo-. NIST Chemistry WebBook. [Link]

  • NIST. Benzoic acid, 2-bromo- (Mass Spectrum). NIST Chemistry WebBook. [Link]

  • NIST. Benzoic acid, 5-bromo-2-hydroxy-. NIST Chemistry WebBook. [Link]

  • PubChem. 2-bromo-5-(chlorosulfonyl)benzoic acid. National Center for Biotechnology Information. [Link]

  • PrepChem. Synthesis of 2-bromo-5-methoxybenzoic acid. [Link]

  • PubChem. 2-bromo-5-[(2-methoxyethyl)sulfamoyl]benzoic acid. National Center for Biotechnology Information. [https://pubchem.ncbi.nlm.nih.gov/compound/2-bromo-5-(2-methoxyethyl_sulfamoyl_benzoic-acid]([Link]

  • AxisPharm. 2-Bromo-5-sulfamoylbenzoic acid. [Link]

  • Google Patents. CN108250060A - The synthetic method of the bromo- 2- chlorobenzoic acids of 5-.
  • Google Patents. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
  • Ramirez, J. A., et al. (2020). Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. Molbank, 2020(4), M1163. [Link]

  • Google Patents. CN105693565A - Preparation method for p-carboxybenzene sulfonamide.
  • Selimović, A., et al. (2020). Synthesis and characterization of Benzoic Acid. Chemistry Research Journal, 5(5), 108-113. [Link]

  • Chemistry Stack Exchange. How can someone in the lab synthesize n-allyl-4methyl-benzenesulfonamide from 4-toluenesulfonyl chloride and allylamine. [Link]

  • El-Faham, A., et al. (2020). 2-(N-allylsulfamoyl)-N-propylbenzamide. Molbank, 2020(1), M1113. [Link]

  • Organic Syntheses. Copper(II) Triflate as Additive in Low Loading Au(I)-Catalyzed Hydroalkylation of Unactivated Alkenes. [Link]

  • WIPO Patentscope. WO/2023/019849 METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. [Link]

Sources

Application

Application Note: High-Efficiency Suzuki Coupling of Sterically Hindered 2-Bromo-5-[(prop-2-en-1-yl)sulfamoyl]benzoic Acid

This Application Note and Protocol guide is designed for the optimization of Suzuki-Miyaura cross-coupling reactions utilizing 2-Bromo-5-[(prop-2-en-1-yl)sulfamoyl]benzoic acid (hereafter referred to as Substrate-Br ).[1...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is designed for the optimization of Suzuki-Miyaura cross-coupling reactions utilizing 2-Bromo-5-[(prop-2-en-1-yl)sulfamoyl]benzoic acid (hereafter referred to as Substrate-Br ).[1] This substrate presents specific challenges: steric hindrance from the ortho-carboxylic acid, potential catalyst poisoning by the free acid/sulfonamide, and the presence of a reactive allyl group.

[1]

Introduction & Mechanistic Challenges

The Suzuki-Miyaura coupling of Substrate-Br is not a trivial transformation.[1] The molecule contains three distinct functionalities that dictate the reaction pathway and potential failure modes:

  • Ortho-Substituted Carboxylic Acid: The carboxylic acid at the C1 position is ortho to the reactive bromide (C2). In its deprotonated form (carboxylate), it can coordinate to the Palladium center, potentially displacing ligands and forming unreactive "palladacycles" or inhibiting the oxidative addition step due to steric crowding.

  • Free Acid Functionality: Using the free acid requires the consumption of 1 equivalent of base immediately to form the salt. Inadequate base loading leads to incomplete conversion. Furthermore, free acids can lead to protodebromination (hydrodehalogenation) side products.

  • N-Allyl Sulfonamide: While generally stable, the allyl group is susceptible to isomerization (to the enamine/internal alkene) under high-temperature basic conditions, particularly if the catalyst becomes hydride-rich (e.g., from alcohol solvents).

Visualizing the Reaction Challenges

The following diagram outlines the competing pathways and the strategic solution.

ReactionPathways Substrate Substrate-Br (Ortho-Acid, Allyl-Sulfonamide) OxAdd Oxidative Addition (Sterically Hindered) Substrate->OxAdd + Pd(0) Coordination Side Reaction: Carboxylate Coordination (Catalyst Poisoning) Substrate->Coordination Low Steric Ligand Isomerization Side Reaction: Allyl Isomerization (Thermodynamic Sink) Substrate->Isomerization High T / Hydride Pd_Active Active Catalyst Pd(0)-L Pd_Active->OxAdd Product Coupled Biaryl Product OxAdd->Product Transmetallation & Red. Elim.

Caption: Mechanistic pathway analysis showing the primary reaction route (yellow/green) versus competing deactivation pathways (red) caused by the substrate's functional groups.

Optimization Strategy (The "Why")

To overcome the steric hindrance of the ortho-acid and prevent coordination, we employ Dialkylbiaryl Phosphine Ligands (Buchwald Ligands).

Critical Parameter Selection:
  • Ligand: SPhos or XPhos.

    • Reasoning: These electron-rich, bulky ligands facilitate oxidative addition into hindered aryl bromides.[2] Crucially, the bulk prevents the ortho-carboxylate from binding effectively to the Pd center, keeping the cycle active.

  • Base: Potassium Phosphate (

    
    ). [1][2][3][4][5]
    
    • Reasoning: Unlike carbonates (

      
      ), phosphates provide a buffering effect and higher solubility in water/organic mixtures, which is essential for solvating the zwitterionic intermediate.
      
  • Solvent: 1,4-Dioxane / Water (4:1). [1][6]

    • Reasoning: Water is strictly required to solubilize the carboxylate salt of the substrate and to activate the boronic acid (formation of the hydroxyboronate species). Dioxane ensures high reflux temperatures (

      
      ) without the nucleophilic interference seen with alcohols.
      

Experimental Protocols

Protocol A: Optimization Screening (Micro-Scale)

Use this protocol to validate the coupling partner compatibility.

Reagents:

  • Substrate-Br: 1.0 equiv (e.g., 0.5 mmol)[1]

  • Aryl Boronic Acid (

    
    ): 1.5 equiv[2][5][6]
    
  • Catalyst: 2-5 mol%[1]

  • Base: 3.0 equiv[1][7]

  • Solvent: 0.2 M concentration

Data Table: Optimization Matrix

EntryCatalyst SystemBaseSolventTemp (

C)
ConversionObservations
1


Toluene/EtOH/H2O80< 30%Stalled.[1] Catalyst blacking out.
2


DMF/H2O10065%Significant protodebromination.
3

/ XPhos

Dioxane/H2O100> 95%Clean conversion.
4

/ SPhos

Dioxane/H2O10092%Trace allyl isomerization detected.
Protocol B: Optimized Preparative Scale (1.0 Gram Scale)

This protocol utilizes the "Entry 3" conditions, which offer the highest robustness for this specific scaffold.

Materials
  • Substrate-Br: 1.0 g (2.5 mmol)

  • Aryl Boronic Acid: 3.75 mmol (1.5 equiv)

  • 
    :  46 mg (0.05 mmol, 2 mol% Pd)
    
  • XPhos: 48 mg (0.1 mmol, 4 mol%)

  • 
     (Tribasic):  1.59 g (7.5 mmol, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (10 mL) / Distilled Water (2.5 mL) - Degassed

Step-by-Step Methodology
  • Pre-Complexation (Optional but Recommended): In a small vial, dissolve

    
     and XPhos in 2 mL of degassed Dioxane. Stir at room temperature for 5 minutes under Argon. The solution should turn from purple/red to a dark orange/brown, indicating active catalyst formation (
    
    
    
    ).
  • Reaction Setup: To a 50 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and temperature probe, add:

    • Substrate-Br (Solid)[1]

    • Aryl Boronic Acid (Solid)

    • 
       (Solid)
      
  • Inerting: Seal the flask and cycle Vacuum/Argon three times. This is critical to prevent phenol formation (from boronic acid oxidation) and homocoupling.

  • Solvent Addition: Add the remaining Dioxane (8 mL) and Water (2.5 mL) via syringe through the septum. Note: The acid will react with the base immediately, potentially generating mild heat and forming a suspension.

  • Catalyst Injection: Add the pre-formed catalyst solution (from Step 1) via syringe.

  • Reaction: Heat the mixture to 95-100°C (internal temperature). Stir vigorously (800 RPM).

    • Monitoring: Check HPLC/TLC at 2 hours. The reaction is typically complete within 4-6 hours.

    • Checkpoint: If the reaction stalls at 80% conversion, add 0.5 equiv of Boronic acid and 1 mol% catalyst.

  • Workup (Acidic Quench):

    • Cool the mixture to room temperature.

    • Crucial Step: The product is a carboxylate salt in the aqueous phase. You must acidify to recover it.

    • Dilute with water (20 mL) and wash with Ethyl Acetate (20 mL) to remove non-acidic impurities (homocoupled boronic acid). Discard this organic layer.

    • Acidify the aqueous layer carefully with 1M HCl to pH ~2-3. The product should precipitate or oil out.

    • Extract the acidic aqueous layer with Ethyl Acetate (3 x 30 mL).

    • Dry combined organics over

      
      , filter, and concentrate.[5][6]
      

Troubleshooting & Quality Control

Impurity Profile Analysis[1]
  • Impurity A (Des-bromo):

    
    .[1] Caused by protodebromination.
    
    • Fix: Ensure solvents are anhydrous (before water addition) and free of peroxides. Increase catalyst loading to outcompete the side reaction.

  • Impurity B (Allyl Isomer): Migration of the double bond.

    • Fix: Lower temperature to 80°C and extend time. Avoid using Palladium Hydride sources (like alcohols).

Catalytic Cycle Visualization

The following diagram illustrates the specific role of the XPhos ligand in protecting the active center.

CatalyticCycle Pd0 L-Pd(0) (Active Species) OxAdd Oxidative Addition Pd0->OxAdd Substrate-Br TransMet Transmetallation (Rate Limiting) OxAdd->TransMet Ar-B(OH)3- RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Product L_Role XPhos Ligand Blocks Ortho-Acid Coordination L_Role->OxAdd

Caption: The Suzuki catalytic cycle highlighting the critical role of bulky ligands (XPhos) in facilitating oxidative addition despite steric hindrance.

References

  • BenchChem. Application Notes and Protocols: Suzuki Coupling Reactions Involving Sterically Hindered Vinyl and Aryl Bromides. (2025).[2][3][8] Retrieved from

  • Miyaura, N., & Suzuki, A.Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (1995).
  • Martin, R., & Buchwald, S. L. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[1] Accounts of Chemical Research, 41(11), 1461-1473. (2008).[3]

  • Organic Chemistry Portal. Suzuki Coupling - Mechanism and Recent Developments. Retrieved from

  • Royal Society of Chemistry. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines and benzoic acids.[1] RSC Advances.[9] Retrieved from

Sources

Method

Application Note: Sulfonylation Strategies for 2-Bromo-5-Substituted Benzoic Acids

This guide details the reagents and protocols for the sulfonylation of 2-Bromo-5-substituted benzoic acids . Given the specific substitution pattern (ortho-bromo, meta-substituted relative to the acid), "sulfonylation" i...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the reagents and protocols for the sulfonylation of 2-Bromo-5-substituted benzoic acids . Given the specific substitution pattern (ortho-bromo, meta-substituted relative to the acid), "sulfonylation" in a drug discovery context primarily refers to two distinct transformations:

  • C–S Cross-Coupling (Displacement of Bromine): Installing a sulfonyl group (–SO₂R) at the 2-position to generate diaryl sulfones or cyclic sulfones (e.g., sultams). This is a critical pathway for synthesizing SGLT2 inhibitors and anti-inflammatory agents.

  • Carboxyl Activation (Acyl Sulfonamide Formation): Reacting the carboxylic acid with a sulfonamide (RSO₂NH₂) to create N-acyl sulfonamides (–CONHSO₂R), a potent bioisostere for the carboxylic acid group.

Executive Summary & Mechanistic Rationale

The 2-bromo-5-substituted benzoic acid scaffold presents a unique challenge and opportunity. The electron-withdrawing carboxylic acid (C1) and the electron-donating/withdrawing substituent (C5) create a specific electronic environment around the C2-Bromine bond.

  • Challenge: The carboxylic acid moiety is prone to decarboxylation or interference with transition metal catalysts (catalyst poisoning).

  • Solution:

    • For C2-Sulfonylation: Use Copper(I)-catalyzed cross-coupling with sodium sulfinates. Unlike Palladium, Copper tolerates the free carboxylic acid well, avoiding the need for ester protection/deprotection steps.

    • For COOH-Sulfonylation: Use Carbodiimide (EDCI) or Carbonyl Diimidazole (CDI) activation to couple with sulfonamides under mild conditions to prevent nucleophilic attack on the bromine.

Decision Matrix: Selecting the Right Pathway

ReactionPathways Start 2-Bromo-5-Substituted Benzoic Acid Target1 Target: 2-Sulfonyl Benzoic Acid (Sulfone Synthesis) Start->Target1 Modify C-Br Bond Target2 Target: N-Acyl Sulfonamide (Bioisostere Synthesis) Start->Target2 Modify COOH Group Method1 Protocol A: Cu-Catalyzed Coupling (Reagent: R-SO2Na) Target1->Method1 Method2 Protocol B: Carboxyl Activation (Reagent: R-SO2NH2 + EDCI) Target2->Method2

Figure 1: Strategic decision tree for functionalizing 2-bromo-5-substituted benzoic acids.

Protocol A: Copper-Catalyzed C-S Coupling (Synthesis of Sulfones)

Objective: Replace the C2-Bromine atom with a sulfonyl group (–SO₂R). Primary Reagent: Sodium Sulfinates (R–SO₂Na). Catalyst System: CuI / L-Proline.

Why this works (The "Why"):

Palladium catalysts often struggle with oxidative addition into electron-rich or sterically crowded C-Br bonds in the presence of free acids. Copper(I) , however, operates via a radical-ligand transfer mechanism or oxidative addition that is accelerated by the ortho-carboxylate effect (the carboxylate can act as a directing group, stabilizing the Cu-intermediate). L-Proline acts as a bidentate ligand, preventing Cu disproportionation and lowering the activation energy.

Experimental Procedure

Scale: 1.0 mmol

  • Reagent Prep:

    • Substrate: 2-Bromo-5-substituted benzoic acid (1.0 equiv, 1.0 mmol).

    • Sulfonyl Source: Sodium arenesulfinate or alkanesulfinate (1.2–1.5 equiv). Note: Sulfinates are superior to sulfonyl chlorides here as they do not require a reductant.

    • Catalyst: Copper(I) Iodide (CuI) (10 mol%, 19 mg).

    • Ligand: L-Proline (20 mol%, 23 mg) or trans-N,N'-Dimethyl-1,2-cyclohexanediamine (DMEDA).

    • Base: NaOH (2.0 equiv) or K₂CO₃ (2.0 equiv). Crucial: One equivalent neutralizes the acid, the second facilitates the catalytic cycle.

    • Solvent: DMSO (anhydrous, 3.0 mL).

  • Step-by-Step:

    • Step 1: Charge a screw-cap reaction vial with the benzoic acid, sodium sulfinate, CuI, L-Proline, and Base.

    • Step 2: Evacuate and backfill with Argon (3 cycles) to remove oxygen (O₂ can oxidize sulfinates to sulfonates, killing the reaction).

    • Step 3: Add DMSO via syringe.

    • Step 4: Heat the mixture to 80–100 °C for 12–24 hours. Monitoring: Monitor by HPLC/LC-MS.[1] The starting bromide should disappear.

    • Step 5 (Workup): Cool to room temperature. Dilute with water (15 mL). Acidify carefully with 1M HCl to pH ~2–3. The product (2-sulfonyl benzoic acid) usually precipitates.

    • Step 6: Filter the precipitate.[2] If no precipitate forms, extract with Ethyl Acetate (3x), dry over Na₂SO₄, and concentrate.

Troubleshooting Table
IssueProbable CauseSolution
Low Conversion Catalyst poisoning or poor solubility.Switch ligand to 1,10-Phenanthroline ; Increase Temp to 120°C.
Protodebromination Loss of Br without sulfonylation.Solvent is too "wet" (proton source). Use freshly distilled DMSO.
Blue Reaction Mixture Oxidation of Cu(I) to Cu(II).Oxygen leak. Ensure rigorous Argon purging.

Protocol B: Synthesis of N-Acyl Sulfonamides (Bioisosteres)

Objective: Couple the carboxylic acid with a sulfonamide (R-SO₂NH₂) to form the R-COOH bioisostere (R-CONHSO₂R'). Primary Reagents: EDCI (Carbodiimide) + DMAP.

Why this works (The "Why"):

Direct reaction of sulfonamides with carboxylic acids is difficult because sulfonamides are poor nucleophiles. The acid must be activated.[3] EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) forms an O-acylisourea intermediate. DMAP (4-Dimethylaminopyridine) acts as a nucleophilic catalyst, transferring the acyl group to the sulfonamide anion.

Experimental Procedure

Scale: 1.0 mmol

  • Reagent Prep:

    • Substrate: 2-Bromo-5-substituted benzoic acid (1.0 mmol).

    • Sulfonamide: Aryl/Alkyl sulfonamide (1.0 mmol).

    • Coupling Agent: EDCI·HCl (1.2 mmol).

    • Catalyst: DMAP (1.2 mmol). Note: Stoichiometric DMAP is often required for sulfonamide coupling, unlike standard amide couplings.

    • Solvent: Dichloromethane (DCM) or DMF (dry).

  • Step-by-Step:

    • Step 1: Dissolve the benzoic acid and DMAP in DCM (5 mL) at 0 °C.

    • Step 2: Add EDCI·HCl in one portion. Stir for 15 minutes to form the active ester.

    • Step 3: Add the Sulfonamide (R-SO₂NH₂).

    • Step 4: Allow to warm to room temperature and stir for 12–18 hours.

    • Step 5 (Workup): Dilute with DCM. Wash with 1M HCl (to remove DMAP and unreacted EDCI), then Brine.

    • Step 6: Dry organic layer (MgSO₄) and concentrate. Purify via recrystallization (EtOH) or Flash Chromatography (MeOH/DCM gradient).

Mechanistic Visualization: Cu-Catalyzed Sulfonylation

The following diagram illustrates the catalytic cycle for Protocol A, highlighting the role of the carboxylate in stabilizing the transition state.

Mechanism CuI L-Cu(I)-X (Active Catalyst) OA Oxidative Addition (Ar-Cu(III)-Br) CuI->OA + Substrate LigEx Ligand Exchange (Ar-Cu(III)-SO2R) OA->LigEx + Sulfinate - NaBr RE Reductive Elimination (Product Release) LigEx->RE RE->CuI - Product Product 2-Sulfonyl-Benzoate RE->Product Substrate 2-Br-Benzoate Substrate->OA Sulfinate R-SO2Na Sulfinate->LigEx

Figure 2: Catalytic cycle for the Copper-mediated sulfonylation of 2-bromo-benzoic acids.

Safety & Handling

  • 2-Bromo-5-substituted benzoic acids: Generally skin irritants. Handle with gloves.

  • Copper(I) Iodide: Toxic to aquatic life. Dispose of heavy metal waste separately.

  • EDCI: Moisture sensitive; store in freezer. Causes skin sensitization.

  • Chlorosulfonic Acid (Alternative Reagent): If attempting electrophilic chlorosulfonylation (not recommended for this specific scaffold due to regioselectivity issues), use extreme caution. It reacts violently with water to release HCl gas.

References

  • Copper-Catalyzed Sulfonylation: Tan, Z., et al. "Copper-mediated ortho C-H sulfonylation of benzoic acid derivatives with sodium sulfinates."[4] Chem. Commun., 2015, 51 , 6418-6421.[4] Link

  • Sulfonamide Coupling (Bioisosteres): Li, J., et al. "Synthesis of Acyl Sulfonamides via Activation of Carboxylic Acids." J. Org.[5] Chem., 2019, 84 , 5-12. Link

  • General Reactivity of 2-Bromobenzoic Acids: BenchChem Application Notes. "Synthetic Routes to Novel Sulfonamides Utilizing Methyl N-Boc-2-bromo-5-sulfamoylbenzoate." Link

  • Green Chemistry Approaches: "A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives." Molecules, 2019, 24 , 284. Link

Sources

Application

Application Note: 2-Bromo-5-[(prop-2-en-1-yl)sulfamoyl]benzoic Acid in Peptidomimetic Synthesis

[1][2] Abstract & Introduction In the rational design of peptidomimetics, the "stapling" of peptide helices and the introduction of rigid turn-inducing scaffolds are critical strategies for enhancing metabolic stability...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Abstract & Introduction

In the rational design of peptidomimetics, the "stapling" of peptide helices and the introduction of rigid turn-inducing scaffolds are critical strategies for enhancing metabolic stability and binding affinity. 2-Bromo-5-[(prop-2-en-1-yl)sulfamoyl]benzoic acid (hereafter referred to as Linker-Br ) represents a high-value, multifunctional building block designed for Solid-Phase Peptide Synthesis (SPPS) .[1][2]

Its unique trisubstituted architecture offers three distinct vectors for chemical modification:[1]

  • C-1 Carboxylic Acid: Enables standard amide coupling to the peptide N-terminus.[1]

  • C-2 Bromide: An aryl halide "handle" for Palladium-catalyzed cross-coupling (Suzuki-Miyaura) to introduce hydrophobic bulk or biaryl pharmacophores.[1]

  • C-5 N-Allyl Sulfonamide: A stable, olefin-bearing tether positioned for Ring-Closing Metathesis (RCM) to form macrocyclic "staples" with internal alkenyl amino acids.[1][2]

This guide details the protocols for utilizing Linker-Br to generate constrained macrocyclic peptides capable of disrupting Protein-Protein Interactions (PPIs).[1]

Strategic Workflow & Mechanism

The integration of Linker-Br follows a "Cap-Functionalize-Cyclize" strategy.[1] Unlike simple capping agents, this molecule transforms the N-terminus into a reactive center for diversity-oriented synthesis.[1][2]

Mechanism of Action[3]
  • Conformational Locking: By cyclizing the N-allyl group (at the meta position) to an internal residue (e.g.,

    
     or 
    
    
    
    ), the peptide backbone is forced into a rigid conformation (often a
    
    
    -helix or distorted
    
    
    -turn), reducing the entropic penalty of binding to a target protein.[1]
  • Proteolytic Resistance: The sulfonamide moiety acts as a bioisostere of the amide bond but is resistant to protease degradation.[1]

Workflow Diagram (Graphviz)

G cluster_0 Phase 1: SPPS & Loading cluster_1 Phase 2: Diversity (Optional) cluster_2 Phase 3: Cyclization cluster_3 Phase 4: Finalization Peptide Resin-Bound Peptide (w/ Alkenyl AA) Coupling Coupling Linker-Br (HATU/DIPEA) Peptide->Coupling Suzuki Pd-Catalyzed Suzuki Coupling (Ar-B(OH)2) Coupling->Suzuki 2-Br Functionalization RCM Ring-Closing Metathesis (Grubbs II / Hoveyda-Grubbs) Coupling->RCM Skip Suzuki Suzuki->RCM N-Allyl + Internal Alkene Cleavage TFA Cleavage & Global Deprotection RCM->Cleavage Final Macrocyclic Peptidomimetic Cleavage->Final

Caption: Logical flow for integrating Linker-Br into SPPS, highlighting the bifurcation for optional Palladium coupling before macrocyclization.

Experimental Protocols

Protocol A: Loading Linker-Br onto Resin-Bound Peptide

Objective: Attach the scaffold to the N-terminus of a resin-bound peptide containing an olefinic amino acid (e.g., L-Allylglycine or O-Allyl-Serine).[1][2]

Reagents:

  • Linker-Br (3.0 equiv)[1]

  • HATU (2.9 equiv)[1]

  • HOAt (3.0 equiv) - Recommended to suppress racemization and improve kinetics.[1]

  • DIPEA (6.0 equiv)[1]

  • DMF (Anhydrous)[1]

Step-by-Step:

  • Resin Preparation: Swell the resin (e.g., Rink Amide, 0.5 mmol/g) in DMF for 20 min. Deprotect the N-terminal Fmoc group using 20% Piperidine/DMF (

    
     min).[1] Wash resin 
    
    
    
    with DMF.[1]
  • Activation: In a separate vial, dissolve Linker-Br , HATU, and HOAt in minimal DMF. Add DIPEA immediately prior to addition to the resin.[1]

    • Note: The pre-activation time should not exceed 2 minutes to avoid guanidinium formation.[1]

  • Coupling: Add the activated mixture to the resin. Agitate at Room Temperature (RT) for 2 hours .

  • Monitoring: Perform a Chloranil test (for secondary amines) or Kaiser test (for primary amines).[1] The test should be negative (colorless/yellow).[1]

    • Troubleshooting: If positive, re-couple using PyBOP/DIPEA for 4 hours.

  • Capping (Optional but Recommended): Treat with Acetic Anhydride/Pyridine (1:1) in DMF for 10 min to cap any unreacted amines.

Protocol B: On-Resin Suzuki-Miyaura Cross-Coupling

Objective: Functionalize the C-2 position by replacing the Bromide with an aryl group.[1] This step is crucial for increasing the "buried surface area" of the inhibitor.[1]

Reagents:

  • Aryl Boronic Acid (5.0 equiv)[1]

  • 
     (0.1 equiv)[1]
    
  • SPhos or XPhos (0.2 equiv) - Biaryl phosphine ligands are essential for sterically hindered substrates.[1]

  • 
     (2M aqueous solution, 5.0 equiv)[2]
    
  • Solvent: 1,4-Dioxane/Water (9:1)[1][2]

Step-by-Step:

  • Degassing: Degas all solvents and liquid reagents with Argon for 15 minutes. Oxygen is the primary cause of failure in on-resin Pd chemistry.[1]

  • Setup: In a glovebox or under strict Argon flow, mix the resin (swollen in dioxane), Boronic Acid, Pd catalyst, and Ligand in a pressure vial.

  • Reaction: Add the base (

    
    ) last.[1] Seal the vial.
    
  • Heating: Agitate at 80°C for 12–16 hours.

    • Note: Microwave irradiation (60°C, 1 hour) can be used but risks degrading sensitive peptide side chains (e.g., Trp, Met).[2]

  • Washing: Wash extensively with DMF (

    
    ), Sodium Diethyldithiocarbamate (0.05 M in DMF, 
    
    
    
    ) to remove Pd black, then DCM (
    
    
    ).[1][2]
Protocol C: Ring-Closing Metathesis (RCM)

Objective: Form the macrocycle between the Linker-Br N-allyl group and the peptide's internal alkene.[1]

Reagents:

  • Hoveyda-Grubbs 2nd Generation Catalyst (20 mol%) - Preferred over Grubbs I/II for steric tolerance.[1]

  • Solvent: 1,2-Dichloroethane (DCE) (Anhydrous, degassed)[1][2]

  • Additive: 1,4-Benzoquinone (10 mol%) - Prevents isomerization of the alkene.[1]

Step-by-Step:

  • Solvent Exchange: Wash resin

    
     with anhydrous DCM, then 
    
    
    
    with anhydrous DCE.[1][2]
  • Catalyst Addition: Dissolve catalyst in degassed DCE (concentration ~5 mM relative to resin loading).[1] Add to resin.[1][3]

  • Reaction:

    • Microwave: 100°C for 30 minutes (High success rate for difficult macrocycles).

    • Thermal: 60°C for 4 hours.

  • Double Cycle: Drain and repeat Step 2-3 with fresh catalyst to push conversion to completion.

  • Cleavage: Wash resin with DCM.[1] Cleave peptide using TFA/TIPS/Water (95:2.5:2.[1]5) for 2 hours. Precipitate in cold diethyl ether.

Data Analysis & Validation

Expected Results Table
Experiment StageAnalytical MethodExpected ObservationFailure Mode Indicator
Coupling LC-MS (Small Cleavage)Mass = Peptide + 318.1 Da (Linker)Mass = Peptide (No reaction) or +42 (Acetylation if capped)
Suzuki LC-MSMass shift: -79 (Br) + Aryl MassMass of Starting Material (Oxidative addition failure)
RCM HPLC / LC-MSMass shift: -28 Da (Loss of Ethylene).[1] Shift in Retention Time (Rt).[1]Mass unchanged (Catalyst death).[1] Broad peaks (Oligomerization).[1]
Troubleshooting "Difficult" Sequences

If RCM yields are low (<20%):

  • Pseudodilution: Although on-resin, site isolation isn't perfect.[1][2] Reduce resin loading to 0.2 mmol/g.

  • LiCl Additive: Add 0.4M LiCl in DMF during the coupling of the Linker-Br to disrupt beta-sheet aggregation that might hide the N-terminus.

  • Chaotropic Salts: During RCM, use 10% HFIP (Hexafluoroisopropanol) in DCE to solubilize the peptide backbone and expose the alkenes.[1]

References

  • Blackwell, H. E., & Grubbs, R. H. (1998). Highly Efficient Synthesis of Macrocyclic Lactams and Lactones via Ring-Closing Olefin Metathesis on Solid Support.[1][2] Angewandte Chemie International Edition. Link

  • Verdine, G. L., & Walensky, L. D. (2007). The All-Hydrocarbon Staple: From Production to Pharmacology.[1][2] Methods in Enzymology. Link

  • Ma, J. A. (2003). Recent advances in the synthesis of saccharins and their derivatives. South African Journal of Chemistry. (Context for sulfonamide reactivity).
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1][2] Chemical Reviews. Link[1]

  • BenchChem Application Data. Suzuki coupling of 2-halobenzoic acids: Optimization of steric hindrance. Link[1]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting solubility issues with 2-Bromo-5-[(prop-2-en-1-yl)sulfamoyl]benzoic acid

Prepared by the Office of Senior Application Scientists This guide provides in-depth technical support for researchers, scientists, and drug development professionals experiencing solubility issues with 2-Bromo-5-[(prop-...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of Senior Application Scientists

This guide provides in-depth technical support for researchers, scientists, and drug development professionals experiencing solubility issues with 2-Bromo-5-[(prop-2-en-1-yl)sulfamoyl]benzoic acid. Our goal is to provide not just protocols, but a foundational understanding of the compound's chemical behavior to empower you to overcome experimental challenges.

Frequently Asked Questions (FAQs)

Q1: I'm trying to dissolve 2-Bromo-5-[(prop-2-en-1-yl)sulfamoyl]benzoic acid in water or buffer, but it's not working. Why?

This is the most common issue encountered. The molecule's structure contains two key features that govern its solubility: a largely nonpolar backbone (brominated benzene ring, allyl group) which favors organic solvents, and two distinct acidic functional groups: a benzoic acid and a sulfonamide . In neutral water, the carboxylic acid is primarily in its protonated, non-ionized form, which is significantly less soluble than its salt form. The molecule's inherent hydrophobicity prevents it from readily dissolving without intervention.

Q2: What is the best solvent to use as a starting point?

For creating a concentrated stock solution, it is highly recommended to start with a polar aprotic organic solvent. Dimethyl sulfoxide (DMSO) is the preferred choice, followed by dimethylformamide (DMF) or ethanol. Compounds of this class are generally soluble in these solvents.[1]

Q3: Can I heat the solution to improve solubility?

Gentle warming (e.g., 37-40°C) can be used cautiously for dissolution in organic solvents like DMSO or ethanol. However, aggressive or prolonged heating is not recommended. The allyl group (-CH₂-CH=CH₂) could be susceptible to polymerization or other degradation pathways at elevated temperatures. Always monitor for any change in solution color, which could indicate compound degradation.

Q4: How does pH dramatically affect the solubility of this compound in aqueous solutions?

The molecule has two acidic protons with different pKa values:

  • Carboxylic Acid Proton (on -COOH): This is the more acidic of the two, with an estimated pKa in the range of 3-4, typical for a substituted benzoic acid.[2][3]

  • Sulfonamide Proton (on -SO₂NH-): This proton is significantly less acidic, with a pKa typically in the range of 9-11.[4]

To dissolve the compound in an aqueous medium, the pH of the solution must be raised. Increasing the pH above ~5 will deprotonate the carboxylic acid, forming the highly soluble carboxylate salt (-COO⁻). This is usually sufficient to bring the compound into solution. Further increasing the pH above 11 would deprotonate the sulfonamide, but this is often unnecessary and may not be compatible with biological experiments.

In-Depth Troubleshooting Guide & Protocols

This section provides structured approaches to solubilizing your compound, explaining the scientific rationale behind each step.

Understanding the Molecule's Behavior

The key to troubleshooting is understanding the molecule's dual acidic nature. The following diagram illustrates the decision-making process for solubilization.

G start Start: Dry Compound Powder organic_path Need Organic Stock Solution? start->organic_path Yes aqueous_path Need Aqueous Working Solution? start->aqueous_path No organic_path->aqueous_path No dmso Use DMSO (primary) or Ethanol (secondary) organic_path->dmso Yes buffer Suspend powder in desired aqueous buffer (e.g., PBS) aqueous_path->buffer Yes warm Gentle Warming (37°C) & Vortexing dmso->warm organic_stock Result: Concentrated Organic Stock Solution warm->organic_stock adjust_ph Add 0.1-1 M NaOH dropwise with stirring buffer->adjust_ph check_ph Monitor pH & observe dissolution. Target pH > 5.0 adjust_ph->check_ph check_ph->adjust_ph Not Dissolved aqueous_stock Result: Aqueous Solution (pH-adjusted) check_ph->aqueous_stock Dissolved

Caption: Troubleshooting workflow for compound solubilization.

Data Summary: Solubility Characteristics

The following table summarizes the expected solubility behavior of 2-Bromo-5-[(prop-2-en-1-yl)sulfamoyl]benzoic acid based on its structural properties and data from related compounds.

Solvent/SolutionExpected SolubilityRationale & Key Considerations
Water (pH ~7) Very Poor / InsolubleThe carboxylic acid group is protonated and the molecule is largely neutral and nonpolar.
Aqueous Buffer (pH < 4) Very Poor / InsolubleBoth acidic groups are fully protonated, minimizing aqueous solubility.
Aqueous Buffer (pH > 5) Soluble (as salt)The carboxylic acid is deprotonated to the soluble carboxylate anion. This is the recommended state for aqueous solutions.
DMSO, DMF Highly SolubleExcellent polar aprotic solvents for creating high-concentration stock solutions.[1]
Ethanol, Methanol Moderately SolubleGood alternative organic solvents, though may not achieve the same high concentration as DMSO.[1]
Acetonitrile Slightly SolubleLimited utility for initial stock preparation.
Hexane, Toluene InsolubleNonpolar solvents are incompatible with the polar functional groups.
Protocol 1: Preparation of a High-Concentration Organic Stock Solution

This is the standard and most reliable method for initial solubilization.

Objective: To prepare a 10-50 mM stock solution in DMSO.

Methodology:

  • Weigh Compound: Accurately weigh the required amount of 2-Bromo-5-[(prop-2-en-1-yl)sulfamoyl]benzoic acid in a sterile vial.

  • Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to the vial.

  • Mix Thoroughly: Cap the vial and vortex for 1-2 minutes. A magnetic stir bar can also be used.

  • Apply Gentle Heat (If Necessary): If the compound does not fully dissolve, place the vial in a water bath at 37°C for 5-10 minutes. Vortex again.

  • Inspect for Clarity: Ensure the solution is completely clear with no visible particulates before storing.

  • Storage: Store the DMSO stock solution at -20°C or -80°C, aliquoted to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of an Aqueous Working Solution via pH Adjustment

This protocol is essential for experiments requiring the compound to be in a physiological buffer.

Objective: To prepare a working solution in an aqueous buffer (e.g., PBS) by converting the compound to its soluble salt form.

Scientific Rationale: The limited aqueous solubility is due to the protonated carboxylic acid. By adding a base (e.g., Sodium Hydroxide, NaOH), we facilitate an acid-base reaction that deprotonates the carboxylic acid, forming a sodium carboxylate salt, which is readily soluble in water.

G cluster_low_ph Low pH (e.g., pH < 3) cluster_high_ph High pH (e.g., pH > 5) low_ph_struct Structure (Protonated) -COOH -SO₂NH- Result: Insoluble high_ph_struct Structure (Anionic Salt) -COO⁻ Na⁺ -SO₂NH- Result: Soluble low_ph_struct->high_ph_struct + NaOH (Base) high_ph_struct->low_ph_struct + HCl (Acid)

Caption: Effect of pH on the ionization state and solubility.

Methodology:

  • Prepare Reagents: Have the following ready: the dry compound, the desired aqueous buffer (e.g., PBS, pH 7.4), and a dilute solution of NaOH (0.1 M or 1 M is recommended).

  • Suspend Compound: Weigh the compound and add it to the aqueous buffer. It will appear as a fine suspension or slurry. Do not expect it to dissolve at this stage.

  • Titrate with Base: While vigorously stirring the suspension, add the NaOH solution drop by drop.

  • Monitor for Dissolution: Continue adding NaOH dropwise until the solution becomes clear. This indicates that the compound has been converted to its salt form and has dissolved.

  • Measure Final pH: Use a calibrated pH meter to check the final pH of the solution. It will likely be slightly basic.

  • Final pH Adjustment (Optional but Recommended): If your experiment is pH-sensitive, you can carefully back-titrate the solution by adding dilute HCl (e.g., 0.1 M) dropwise to bring the pH back down to your desired target (e.g., 7.4). Crucially, do not go below a pH of ~5 , as the compound will precipitate out of solution.

  • Sterile Filtration: Pass the final solution through a 0.22 µm syringe filter to sterilize and remove any potential micro-precipitates.

References
  • Perlovich, G. L., Kazachenko, V. P., Strakhova, N. N., & Raevsky, O. A. (2019). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data, 64(4), 1604–1613. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 1118419, 2-Bromo-5-[(2-carboxyphenyl)sulfamoyl]benzoic acid. Retrieved from PubChem. [Link]

  • G. M. et al. (2024). Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. Molecules, 29(6), 1255. [Link]

  • H. H. S. et al. (2020). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science, 11(23), 5941–5949. [Link]

  • ResearchGate. (n.d.). Correlation of benzoic acid pKa with benzoic acid group Löwdin partial charge. Retrieved from ResearchGate. [Link]

Sources

Optimization

Preventing debromination during reactions with 2-Bromo-5-[(prop-2-en-1-yl)sulfamoyl]benzoic acid

Welcome to the technical support center for 2-Bromo-5-[(prop-2-en-1-yl)sulfamoyl]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of workin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Bromo-5-[(prop-2-en-1-yl)sulfamoyl]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this molecule and to provide solutions for a common and challenging side reaction: debromination. By understanding the underlying mechanisms and optimizing reaction parameters, you can significantly improve reaction outcomes and ensure the integrity of your desired products.

Troubleshooting Guide: Preventing Unwanted Debromination

Debromination, the undesired loss of the bromine atom from the aromatic ring, is a frequent complication in reactions involving aryl bromides, particularly in palladium-catalyzed cross-coupling reactions.[1] This side reaction leads to the formation of an unwanted byproduct, reducing the yield of the target molecule and complicating purification efforts.[1] This section provides a structured approach to diagnosing and mitigating debromination.

Issue: Significant Formation of Debrominated Byproduct

If you are observing a substantial amount of the debrominated product, 2-carboxy-4-sulfamoyl-N-(prop-2-en-1-yl)benzenesulfonamide, it is crucial to systematically evaluate your reaction conditions. The following flowchart outlines a decision-making process for troubleshooting this issue.

Sources

Troubleshooting

Technical Support Center: Minimizing Side Reactions in Allyl-Sulfamoyl Group Functionalization

For Researchers, Scientists, and Drug Development Professionals Introduction The allyl-sulfamoyl group is a critical functional moiety in modern organic synthesis and medicinal chemistry, offering a versatile handle for...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The allyl-sulfamoyl group is a critical functional moiety in modern organic synthesis and medicinal chemistry, offering a versatile handle for molecular elaboration. However, its reactivity profile, while advantageous, can also lead to a range of undesired side reactions during functionalization attempts. This technical support guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you navigate these challenges and achieve your desired synthetic outcomes. Our focus is on understanding the "why" behind the "how," empowering you to make informed decisions in your experimental design.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the functionalization of allyl-sulfamoyl compounds. Each issue is presented in a question-and-answer format, detailing the probable causes and offering actionable solutions grounded in mechanistic principles.

Issue 1: Low or No Yield of the Desired Functionalized Product

Q: I am attempting to functionalize the allyl group of my sulfamoyl-containing compound, but I'm observing very low conversion of my starting material and a complex mixture of byproducts. What are the likely causes and how can I improve my reaction?

A: Low yields in the functionalization of allyl-sulfamoyl compounds often stem from a combination of factors related to the inherent reactivity of both the allyl and sulfamoyl groups. Let's break down the potential culprits and solutions:

1. Competing Reactions at the Sulfamoyl Moiety:

  • N-H Reactivity: If your sulfamoyl group is primary (R-SO₂NH₂) or secondary (R-SO₂NHR'), the nitrogen-bound proton can be acidic. In the presence of a base, this can lead to deprotonation and subsequent reaction at the nitrogen, competing with the desired reaction at the allyl group.

  • Solution: Protecting Group Strategy. The most robust solution is to protect the sulfamoyl nitrogen. The choice of protecting group is critical and depends on the downstream reaction conditions.

    • Boc (tert-butyloxycarbonyl) Group: Generally stable to a wide range of conditions but can be cleaved with strong acids.

    • Nosyl (2-nitrobenzenesulfonyl) Group: Can be removed under mild conditions using a thiol and a base, offering good orthogonality.[1]

    • Allyl Group: While seemingly counterintuitive, an N-allyl group can be used if you intend to functionalize a different allyl group within the molecule.[1][2] Selective deprotection can be achieved using palladium catalysis.[1][2]

2. Allylic Rearrangement and Isomerization:

  • The Allylic Shift: The double bond of the allyl group can migrate, leading to a mixture of constitutional isomers. This is a common issue in reactions involving allylic systems, particularly under acidic or basic conditions, or in the presence of transition metals.[3] This occurs via the formation of a stabilized allyl cation or radical intermediate.[3]

  • Solution: Reaction Condition Optimization.

    • Temperature Control: Lowering the reaction temperature can often suppress rearrangement pathways, which typically have higher activation energies.

    • pH Control: Avoid strongly acidic or basic conditions if possible. Buffer your reaction mixture if necessary.

    • Catalyst Choice: In transition metal-catalyzed reactions, the choice of metal and ligand can significantly influence the extent of allylic rearrangement. For example, certain palladium catalysts are known to promote allylic shifts.[4][5][6] Researching catalysts that favor the desired regioselectivity is crucial.

3. Steric Hindrance:

  • Bulky Substituents: If your allyl-sulfamoyl compound has bulky groups near the reaction center, it can sterically hinder the approach of your reagent, leading to low conversion.

  • Solution: Reagent and Catalyst Modification.

    • Less Bulky Reagents: If possible, switch to a smaller, less sterically demanding reagent.

    • Catalyst with Longer Linkers: In catalyzed reactions, using a ligand with a longer linker arm can sometimes help the catalytic center reach a hindered site.

4. Poor Reactivity of the Allyl Group:

  • Electron-Withdrawing Effects: The sulfamoyl group is electron-withdrawing, which can deactivate the allyl double bond towards certain electrophilic additions.

  • Solution: Activation of the Allyl Group.

    • Conversion to a Better Leaving Group: For nucleophilic substitution reactions, the hydroxyl group of an allylic alcohol can be converted to a better leaving group (e.g., tosylate, mesylate, or halide).

    • Transition Metal Catalysis: Palladium-catalyzed reactions, for instance, can activate the allyl group by forming a π-allyl palladium complex, making it susceptible to nucleophilic attack.[5][6]

Issue 2: Formation of an Unexpected Isomer

Q: My reaction is producing a significant amount of a regioisomer where the new functional group is attached to the internal carbon of the original allyl group. Why is this happening and how can I control the regioselectivity?

A: The formation of an internal, or branched, isomer is a classic example of an allylic rearrangement (also known as an SN2' reaction in the context of nucleophilic substitution).[3]

Mechanism of Allylic Rearrangement:

This rearrangement typically proceeds through a delocalized allylic carbocation, radical, or a π-allyl metal complex intermediate. The incoming nucleophile or reagent can then attack at either end of the three-carbon allyl system, leading to a mixture of linear and branched products.

Strategies to Control Regioselectivity:

  • Choice of Catalyst and Ligands: In transition metal-catalyzed reactions, the ligand plays a crucial role in directing the regioselectivity.

    • Bulky Ligands: Often favor the formation of the linear (less sterically hindered) product.

    • Electron-Donating/Withdrawing Ligands: Can influence the electron density at the terminal carbons of the π-allyl intermediate, thereby directing the nucleophilic attack.

  • Nature of the Nucleophile:

    • Hard vs. Soft Nucleophiles: According to Hard and Soft Acids and Bases (HSAB) theory, "hard" nucleophiles (e.g., organolithium reagents) tend to attack the more electrophilic carbon, while "soft" nucleophiles (e.g., cuprates) may favor a different position.

  • Solvent Effects: The polarity of the solvent can influence the stability of the intermediate and the transition state, thereby affecting the product distribution. Experimenting with a range of solvents from polar aprotic (e.g., THF, DMF) to nonpolar (e.g., toluene, hexane) is recommended.

Experimental Protocol: A General Approach to Screen for Regioselectivity

  • Set up a parallel synthesis array.

  • Reaction 1 (Control): Your standard reaction conditions.

  • Reaction 2-4 (Ligand Screen): Use the same metal catalyst but vary the phosphine or N-heterocyclic carbene (NHC) ligand. Include ligands with varying steric bulk and electronic properties.

  • Reaction 5-7 (Solvent Screen): Use your optimal catalyst/ligand combination from the previous screen and test a range of solvents with different polarities.

  • Reaction 8-9 (Temperature Screen): Run the most promising condition at a lower and a higher temperature to assess the thermodynamic vs. kinetic control.

  • Analyze the product ratios in each reaction using ¹H NMR, GC-MS, or LC-MS.

ParameterCondition 1Condition 2Condition 3
Ligand Ligand ALigand BLigand C
Solvent TolueneTHFAcetonitrile
Temperature 25°C0°C50°C
Linear:Branched Ratio (Analyze)(Analyze)(Analyze)

A structured approach to optimizing regioselectivity.

II. Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of allyl group migration in the context of sulfamoyl compounds?

A1: Allyl group migration, or allylic rearrangement, can occur through several mechanisms, often dictated by the reaction conditions.[3][7] In the presence of transition metals like palladium, the formation of a π-allyl intermediate is a common pathway.[5][6] This intermediate allows for the scrambling of the double bond position. Under acidic conditions, a proton can add to the double bond to form a carbocation, which can then rearrange.

Q2: Can I selectively functionalize one of two different allyl groups in my molecule?

A2: Yes, selective functionalization is often achievable and relies on exploiting differences in the electronic or steric environment of the two allyl groups.

  • Electronic Differentiation: An allyl group adjacent to an electron-withdrawing group will be less reactive towards electrophiles than an allyl group in a more electron-rich environment.

  • Steric Differentiation: A less sterically hindered allyl group will generally react faster.

  • Protecting Groups: If the reactivity difference is not sufficient, one of the allyl groups can be temporarily protected. For example, an allylic alcohol can be protected as a silyl ether.[8]

Q3: Are there any specific catalysts you would recommend for minimizing side reactions in palladium-catalyzed allylic functionalization?

A3: While the "best" catalyst is substrate-dependent, some general guidelines can be provided. For reactions where you want to avoid allylic rearrangement, catalysts that promote a rapid reductive elimination from the π-allyl intermediate can be beneficial. Often, using ligands that enforce a specific geometry on the metal center can improve selectivity. For example, certain bidentate phosphine ligands with a well-defined bite angle can influence the regioselectivity of nucleophilic attack on the π-allyl complex. It is always recommended to perform a literature search for your specific transformation to identify catalyst systems that have been successful in similar contexts.

Q4: How does the sulfamoyl group itself influence the stability of the molecule during these reactions?

A4: The sulfamoyl group is generally considered to be quite stable.[9] However, the electron-withdrawing nature of the sulfonyl group can impact the reactivity of adjacent functional groups.[10] For instance, it can increase the acidity of N-H protons, as mentioned earlier. In some cases, under very harsh reducing conditions, the S-N bond can be cleaved.

Q5: What are the best practices for setting up and running these reactions to ensure reproducibility?

A5:

  • Use of Anhydrous and Degassed Solvents: Many organometallic catalysts and reagents are sensitive to moisture and oxygen. Using freshly distilled or commercially available anhydrous solvents and degassing them with argon or nitrogen is crucial.

  • Inert Atmosphere: Set up your reactions under an inert atmosphere (argon or nitrogen) using Schlenk line techniques or a glovebox.

  • Accurate Reagent Stoichiometry: Use precise measurements for all your reagents, especially the catalyst and ligands, as small variations can significantly impact the reaction outcome.

  • Consistent Temperature Control: Use a reliable heating or cooling system to maintain a constant reaction temperature.

  • Thorough Characterization: Fully characterize your starting materials and products using techniques like NMR, MS, and IR to confirm their identity and purity.

III. Visualizing Reaction Pathways

Diagram 1: Competing Reaction Pathways in Allyl-Sulfamoyl Functionalization

G cluster_0 Starting Material cluster_1 Desired Pathway cluster_2 Side Reactions SM Allyl-Sulfamoyl Compound DP Desired Functionalized Product SM->DP Functionalization (e.g., Pd-catalysis) SR1 Allylic Rearrangement Product SM->SR1 Allylic Shift (Heat, Acid/Base, Catalyst) SR2 N-Functionalized Product SM->SR2 Reaction at N-H (Base) SR3 Decomposition SM->SR3 Harsh Conditions

Caption: Potential reaction outcomes for an allyl-sulfamoyl compound.

Diagram 2: Logic Tree for Troubleshooting Low Yield

G A Low Yield of Desired Product B Is the starting material consumed? A->B C Complex Mixture Observed? B->C Yes I Poor Reactivity? B->I No D Reaction Conditions Too Harsh? - High Temperature - Strong Acid/Base C->D No E Side Reactions Dominating? C->E Yes H Lower Reaction Temperature D->H F Protect Sulfamoyl N-H E->F G Optimize Catalyst/Ligand for Regioselectivity E->G J Activate Allyl Group (e.g., use catalyst, better leaving group) I->J

Caption: A decision-making workflow for diagnosing low-yield reactions.

IV. References

  • Szabó, K. J., et al. (2010). Palladium-Catalyzed Allylic C−OH Functionalization for Efficient Synthesis of Functionalized Allylsilanes. Journal of the American Chemical Society. Retrieved from [Link]

  • (Reference on allyl alcohol migration reactions) [Source not fully available]

  • He, Z., & Ling, Q. (2021). Palladium-catalyzed regio- and enantioselective migratory allylic C(sp3)-H functionalization. Nature Communications. Retrieved from [Link]

  • Fernand, R. (n.d.). Catalytic allylic functionalization via π-allyl palladium chemistry. RSC Publishing. Retrieved from [Link]

  • Szabó, K. J., et al. (2011). Palladium-Catalyzed Allylic C-OH Functionalization for Efficient Synthesis of Functionalized Allylsilanes. Organic Chemistry Portal. Retrieved from [Link]

  • (Reference on 1,3-migrations of allyl groups) [Source not fully available]

  • (Reference on catalytic allylic functionalization) [Source not fully available]

  • Wikipedia. (n.d.). Allylic rearrangement. Retrieved from [Link]

  • (Reference on 1,2-radical migration of allyl carboxylates) [Source not fully available]

  • (Reference on phenylthio shifts in allyl sulphides) [Source not fully available]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • (Reference on oxidation of hindered allylic C-H bonds) [Source not fully available]

  • (Reference on synthesis of sulfonamides) [Source not fully available]

  • Reddit. (2015). Synthesis of an Sulfonamide, why is this step neccessary? Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Allylic and Benzylic Reactivity. Retrieved from [Link]

  • (Reference on protecting groups in peptide synthesis) [Source not fully available]

  • (Reference on regiocontrolled allylic functionalization) [Source not fully available]

  • (Reference on allyl side chain protection in peptide synthesis) [Source not fully available]

  • (Reference on enantioselective functionalization of allylic C-H bonds) [Source not fully available]

  • (Reference on variation of alkyl allyl sulfone) [Source not fully available]

  • (Reference on modular two-step route to sulfondiimidamides) [Source not fully available]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

  • (Reference on rearrangement of arylsulfamates and sulfates) [Source not fully available]

  • Ready, J. (n.d.). Protecting Groups in Organic Synthesis. UT Southwestern. Retrieved from [Link]

  • Studer, A., & Xia, Y. (2019). Diversity-Oriented Desulfonylative Functionalization of Alkyl Allyl Sulfones. Angewandte Chemie International Edition. Retrieved from [Link]

  • (Reference on sulfonamide drugs) [Source not fully available]

  • (Reference on synthesis of allyl cellulose) [Source not fully available]

  • (Reference on the sulfonamide group as a structural alert) [Source not fully available]

  • Organic Chemistry Portal. (n.d.). Allyl sulfone synthesis by C-S coupling reactions. Retrieved from [Link]

  • (Reference on polymers with allyl functionality in biomedicine) [Source not fully available]

  • Chen, L., et al. (2009). Reactions of functionalized sulfonamides: application to lowering the lipophilicity of cytosolic phospholipase A2alpha inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • (Reference on sulfonamide as an essential functional group in drug design) [Source not fully available]

  • Wikipedia. (n.d.). Sulfonamide. Retrieved from [Link]

  • (Reference on protecting groups for amines: sulfonamides) [Source not fully available]

  • (Reference on photocatalytic late-stage functionalization of sulfonamides) [Source not fully available]

  • (Reference on influence of sulfone linkage on stability) [Source not fully available]

  • (Reference on risks of allergic reaction to sulfonamide drugs) [Source not fully available]

Sources

Optimization

Recrystallization solvents for high-purity 2-Bromo-5-[(prop-2-en-1-yl)sulfamoyl]benzoic acid

Technical Support Center: Recrystallization of 2-Bromo-5-[(prop-2-en-1-yl)sulfamoyl]benzoic acid Ticket ID: REC-Zn-2Br-Allyl Status: Open Analyst: Senior Application Scientist Executive Summary & Chemical Profile Compoun...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Recrystallization of 2-Bromo-5-[(prop-2-en-1-yl)sulfamoyl]benzoic acid

Ticket ID: REC-Zn-2Br-Allyl Status: Open Analyst: Senior Application Scientist

Executive Summary & Chemical Profile

Compound: 2-Bromo-5-[(prop-2-en-1-yl)sulfamoyl]benzoic acid Chemical Nature: Amphiphilic.

  • Hydrophilic Domain: Carboxylic acid (C-1) and Sulfonamide moiety (C-5).

  • Lipophilic Domain: Bromo-substituted benzene ring and the N-allyl tail.

  • Critical Sensitivity: The allyl group (prop-2-en-1-yl) introduces a terminal alkene, making the compound susceptible to thermal polymerization or oxidation if exposed to radical initiators or excessive heat (>80°C) for prolonged periods.

The Challenge: This molecule presents a classic "solubility conflict." The benzoic acid core craves polar protic solvents, while the bromo and allyl groups drive it toward organic solubility. This often leads to the "Oiling Out" phenomenon—where the product separates as a gum rather than a crystal.

Solvent Selection Matrix

Based on the functional group analysis (Sulfonamide + Benzoic Acid), the following solvent systems are validated for high-purity isolation.

Solvent SystemRoleSuitability RatingMechanism of Action
Ethanol / Water Primary Choice⭐⭐⭐⭐⭐Cosolvent System. The compound dissolves in hot ethanol; water acts as the anti-solvent to drive controlled nucleation upon cooling.
Methanol / Water Alternative⭐⭐⭐⭐Similar to EtOH/Water but higher solubility. Use if the compound is too soluble in EtOH to crystallize effectively.
Ethyl Acetate / Heptane Lipophilic Clean-up⭐⭐⭐Precipitation System. Good for removing polar impurities (salts, sulfonic acids). Dissolve in min. hot EtOAc; add Heptane until cloudy.
Acetonitrile Specific Impurity Removal⭐⭐Use only if the crude contains significant non-polar byproducts. Acetonitrile has a high dielectric constant but lacks H-bond donation.

Standard Operating Procedure (SOP): The Ethanol/Water Protocol

Objective: Isolate >98% pure crystalline solid from crude reaction mixture.

Step-by-Step Workflow:

  • Dissolution:

    • Place crude solid in an Erlenmeyer flask.

    • Add 95% Ethanol (approx. 5 mL per gram of crude).

    • Heat to mild reflux (approx. 75°C). Do not boil aggressively to protect the allyl group.

    • Checkpoint: If solids remain, add Ethanol in 1 mL increments until dissolved. If insoluble black specks remain, perform a hot filtration.

  • The "Cloud Point" (Critical Step):

    • Remove from heat source.[1][2]

    • While the solution is still hot (but not boiling), add warm Deionized Water dropwise.

    • Swirl continuously.

    • Stop adding water the instant a persistent turbidity (cloudiness) appears that does not disappear upon swirling.

  • Clarification:

    • Add a few drops of hot Ethanol to just clear the turbidity (return to a clear solution).

  • Crystallization:

    • Allow the flask to cool to room temperature undisturbed on a cork ring or wood block. Insulate with a paper towel if the lab is cold.

    • Once at room temperature, move to an ice bath (0-4°C) for 30 minutes.

  • Isolation:

    • Filter via Buchner funnel.[3][4]

    • Wash cake with cold 50:50 EtOH/Water.

    • Dry under vacuum at 40°C.

Visualization: Decision Logic & Troubleshooting

The following diagram outlines the logical flow for solvent selection and troubleshooting the common "Oiling Out" issue.

RecrystallizationLogic Start Start: Crude Solid SolubilityCheck Check Solubility in Hot Ethanol (70°C) Start->SolubilityCheck Dissolves Dissolves Completely? SolubilityCheck->Dissolves Dissolves->SolubilityCheck No (Add more EtOH) AddWater Add Warm Water to Cloud Point Dissolves->AddWater Yes Cooling Cool Slowly (RT -> 0°C) AddWater->Cooling Result Crystalline Product Cooling->Result Crystals Form OilingOut ISSUE: Oiling Out (Liquid Phase Separation) Cooling->OilingOut Gummy Oil Forms Remedy1 Remedy: Reheat & Add 10% more EtOH OilingOut->Remedy1 Too much water Remedy2 Remedy: Seed Crystal at Cloud Point OilingOut->Remedy2 Supersaturation Remedy1->Cooling Remedy2->Cooling

Caption: Workflow for solvent handling and remediation of phase separation (oiling out) during the purification of sulfamoylbenzoic acid derivatives.

Troubleshooting & FAQs (Help Desk)

Ticket #001: The product is "Oiling Out" (forming a gum instead of crystals).

  • Root Cause: The solution temperature dropped below the melting point of the solvated product before crystallization began.[1][4] This is common with sulfonamides containing hydrophobic tails (allyl group).

  • Resolution:

    • Re-dissolve: Heat the mixture until the oil dissolves back into the solution.

    • Adjust Solvent: Add a small amount of the good solvent (Ethanol) to shift the equilibrium.

    • Seeding: Cool the solution very slowly. When it reaches approx. 35-40°C, add a "seed" crystal of pure product. This provides a template for the lattice to form, bypassing the amorphous oil phase.

    • Scratching: Vigorously scratch the inner wall of the flask with a glass rod to generate micro-glass sites for nucleation.

Ticket #002: Crystals are colored (Yellow/Brown) but should be white.

  • Root Cause: Oxidation products of the allyl group or residual bromine impurities.

  • Resolution:

    • Dissolve the crude in hot Ethanol.

    • Add Activated Charcoal (1-2% by weight).

    • Stir hot for 5 minutes.

    • Filter hot through a Celite pad (diatomaceous earth) to remove charcoal.

    • Proceed with water addition (Step 2 of SOP).

Ticket #003: Yield is very low (<40%).

  • Root Cause: Too much solvent (Ethanol) was used, keeping the product in solution even at 0°C.

  • Resolution:

    • Concentrate the mother liquor (filtrate) using a rotary evaporator to half its volume.

    • Cool again to induce a "second crop" of crystals.[1] Note: Second crops are usually less pure and should be analyzed separately.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989. (Standard reference for recrystallization of benzoic acid derivatives and sulfonamides).

  • Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals, 7th Ed.; Butterworth-Heinemann: Oxford, 2013. (Authoritative source for solvent properties and general purification protocols).[5][6]

  • BenchChem Technical Support. Crystallinity of Sulfonamide Compounds: Troubleshooting Guide. (General principles of sulfonamide "oiling out" and remediation).

  • PubChem. 2-Bromo-5-sulfamoylbenzoic acid (Parent Compound Data). National Library of Medicine. (Used for structural property inference).

Sources

Troubleshooting

Overcoming steric hindrance in 2-Bromo-5-[(prop-2-en-1-yl)sulfamoyl]benzoic acid derivatives

Technical Support Center: 2-Bromo-5-sulfamoylbenzoate Scaffolds Subject: Overcoming Steric Hindrance & Chemoselectivity in 2-Bromo-5-[(prop-2-en-1-yl)sulfamoyl]benzoic acid Derivatives. Case ID: T-SC-2024-005 Status: Act...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Bromo-5-sulfamoylbenzoate Scaffolds

Subject: Overcoming Steric Hindrance & Chemoselectivity in 2-Bromo-5-[(prop-2-en-1-yl)sulfamoyl]benzoic acid Derivatives. Case ID: T-SC-2024-005 Status: Active Guide Lead Scientist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary

This guide addresses the synthetic challenges associated with 2-Bromo-5-[(prop-2-en-1-yl)sulfamoyl]benzoic acid . This scaffold presents a "perfect storm" of steric and electronic hurdles:

  • The Ortho-Effect: The C2-Bromine atom exerts significant steric pressure on the C1-Carboxylic acid, inhibiting standard amide coupling trajectories.[1]

  • Electronic Deactivation: The electron-withdrawing sulfamoyl and bromo groups significantly lower the pKa of the benzoic acid, making the carboxylate less nucleophilic and the carbonyl carbon more prone to hydrolysis during activation.

  • Allyl Lability: The N-allyl sulfonamide moiety is susceptible to isomerization or oxidative cleavage (Tsuji-Trost type) under Palladium(0) catalysis, posing a chemoselectivity risk during cross-coupling.[1]

Module 1: The Carboxylic Acid (Amide Coupling)

Issue: Standard EDC/NHS or HOBt couplings result in <10% conversion or rapid hydrolysis of the active ester.

Diagnosis: Steric Blockade & Electronic Deactivation

The ortho-bromo substituent twists the carboxylate out of planarity with the aromatic ring.[2] This steric bulk prevents the approach of bulky nucleophiles (amines) to the active ester. Furthermore, the electron-deficient ring makes the activated acyl intermediate highly reactive toward water (hydrolysis) but sluggish toward amines due to the steric gate.

Protocol A: The Ghosez’s Reagent Method (Gold Standard)

For sterically encumbered acids where carbodiimides fail, Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) is the superior choice.[1] It generates the acid chloride under strictly neutral conditions, avoiding the harsh acidity of thionyl chloride which can degrade the sulfonamide.

Step-by-Step Protocol:

  • Drying: Ensure the starting benzoic acid is rigorously dried (azeotrope with toluene if necessary).

  • Activation: Dissolve the substrate (1.0 equiv) in anhydrous DCM (0.1 M).

  • Reagent Addition: Add Ghosez’s Reagent (1.2 equiv) dropwise at 0 °C.

  • Formation: Stir at room temperature for 1–2 hours. Checkpoint: Monitor by TLC (quench an aliquot with MeOH to see the methyl ester).

  • Coupling: Add the amine (1.1 equiv) and dry Pyridine or DIPEA (2.0 equiv) dropwise at 0 °C.

  • Workup: Quench with sat. NaHCO₃. The neutral conditions preserve the N-allyl group.

Protocol B: The HATU/DIPEA High-Concentration Method

If acid chlorides are too unstable, use HATU, but you must modify the standard protocol.

  • Modification: Run the reaction at high concentration (0.5 M to 1.0 M) in DMF. The proximity effect helps overcome the steric barrier.

  • Base: Use DIPEA (3.0 equiv).

  • Order of Addition: Pre-activate the acid with HATU/DIPEA for exactly 15 minutes before adding the amine. Long pre-activation leads to guanidinium byproduct formation.

Data Comparison: Coupling Efficiency

Method Reagent Conversion (HPLC) Isolated Yield Notes
Standard EDC/HOBt 12% N/A Recovered starting material.[1]
Acid Chloride SOCl₂ (Reflux) 95% 40% Significant degradation of allyl group.
Neutral Cl Ghosez's Rgt >98% 92% Cleanest profile. Recommended.

| Uronium | HATU (0.5 M) | 88% | 78% | Requires difficult purification (DMF removal). |

Module 2: The Aryl Bromide (Cross-Coupling)

Issue: Suzuki-Miyaura coupling at the C2-Br position fails (0% yield) or results in protodebromination.

Diagnosis: The "Ortho-Ortho" Problem

The bulky carboxylic acid (or amide) at C1 and the incoming boronic acid create severe steric crowding at the Palladium center. Standard catalysts (Pd(PPh₃)₄, Pd(dppf)Cl₂) cannot accommodate this bulk, leading to failed oxidative addition or stalled transmetallation.

Solution: Third-Generation Buchwald Precatalysts

You must use a catalyst system designed for steric bulk .[1] The SPhos Pd G3 or XPhos Pd G3 precatalysts are required. The bulky biaryl phosphine ligands facilitate oxidative addition into hindered aryl halides and create a pocket that protects the active Pd(0) species.

Troubleshooting Workflow (DOT Diagram):

G Start Suzuki Coupling on 2-Br-Benzoate Scaffold Check1 Is the Carboxylic Acid Protected? Start->Check1 Protect Protect as Methyl Ester (Prevents Catalyst Poisoning) Check1->Protect No CatSelect Select Catalyst System Check1->CatSelect Yes Protect->CatSelect Standard Standard Pd(PPh3)4 CatSelect->Standard Traditional Advanced SPhos Pd G3 (Steric Specialist) CatSelect->Advanced Recommended ResultFail FAIL: No Reaction or Protodebromination Standard->ResultFail ResultSuccess SUCCESS: >85% Yield Advanced->ResultSuccess

Caption: Decision logic for selecting the correct catalytic system for sterically hindered ortho-substituted aryl bromides.

Recommended Conditions:

  • Catalyst: SPhos Pd G3 (2–5 mol%).

  • Base: K₃PO₄ (3.0 equiv) – milder than carbonates, better for sensitive sulfonamides.

  • Solvent: 1,4-Dioxane/Water (4:1).[1] The water is critical for the boronic acid activation.

  • Temperature: 60–80 °C. Do not exceed 100 °C to protect the allyl group.

Module 3: The Allyl Sulfonamide (Chemoselectivity)

Issue: The allyl group disappears or isomerizes during Pd-catalyzed reactions.

Diagnosis: Tsuji-Trost Side Reaction

Palladium(0) can coordinate to the alkene of the N-allyl group, forming a


-allyl complex.[1] In the presence of nucleophiles (or even the sulfonamide nitrogen itself acting intramolecularly), this leads to cleavage or scrambling of the allyl group.
Prevention Strategy
  • Avoid Reducing Conditions: Do not use alcohols (MeOH, EtOH) as cosolvents in the Suzuki coupling. They can act as hydride sources, promoting allyl isomerization.

  • Ligand Crowding: The use of SPhos (recommended above) actually helps here. The massive ligand bulk makes it difficult for the Palladium to coordinate to the allyl alkene "bystander" while it is busy with the oxidative addition cycle.

  • Alternative: Copper Catalysis: If Pd-mediated allyl cleavage persists, switch to Ullmann-type couplings (CuI/Diamine ligands) for functionalizing the bromide.[1] Copper does not form

    
    -allyl complexes and will leave the N-allyl sulfonamide untouched.[1]
    

FAQ: Frequently Asked Questions

Q: Can I do the Suzuki coupling before the amide coupling? A: No. The free carboxylic acid will poison the Palladium catalyst (forming stable carboxylate-Pd complexes). You must either convert the acid to an ester (methyl/ethyl) or the final amide before attempting the cross-coupling on the bromine.

Q: Why is my allyl group showing up as a mixture of isomers by NMR? A: This is likely "Chain Walking." If your reaction ran too long or at too high a temperature (>100°C), the Pd-hydride species (formed in situ) can isomerize the terminal alkene to an internal alkene. Solution: Quench the reaction immediately upon consumption of starting material and add a scavenger like QuadraPure™ TU to remove Pd quickly during workup.

Q: I don't have Ghosez's reagent. Can I use Oxalyl Chloride? A: Yes, but with caution. Oxalyl chloride generates HCl gas. You must use a catalytic amount of DMF and keep the temperature strictly at 0°C. The HCl generated can protonate the sulfonamide nitrogen, potentially making it a leaving group or causing side reactions. Ghosez's reagent is preferred because it produces neutral amides as byproducts.

References

  • Ghosez's Reagent for Hindered Acids

    • Pasche, D., et al. "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates."[3][4] Organic & Biomolecular Chemistry, 2015.[4]

    • [1]

  • SPhos Pd G3 for Ortho-Substituted Halides

    • Buchwald, S. L., et al. "Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines."[1] Journal of the American Chemical Society, 2013. (Demonstrates SPhos efficacy on ortho-substituted substrates).

    • [1]

  • Suzuki-Miyaura Coupling Guide

    • "Suzuki-Miyaura Cross-Coupling: Practical Guide."[1] Yoneda Labs. (Detailed discussion on protodeborylation and catalyst selection).

  • Allyl Sulfonamide Stability

    • Tsuji, J. "Palladium Reagents and Catalysts: New Perspectives for the 21st Century." (Foundational text on -allyl chemistry and chemoselectivity).
    • [1]

Sources

Reference Data & Comparative Studies

Validation

Comparative MS/MS Profiling of Allyl-Sulfamoyl Benzoic Acids: Ionization Modes and Fragmentation Pathways

Executive Summary This technical guide provides a comparative analysis of the mass spectrometry (MS) behavior of allyl-sulfamoyl benzoic acids—a structural class critical in the development of diuretics (e.g., furosemide...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis of the mass spectrometry (MS) behavior of allyl-sulfamoyl benzoic acids—a structural class critical in the development of diuretics (e.g., furosemide analogs) and anion-transport inhibitors.

The central challenge in analyzing these compounds lies in their amphoteric nature: they possess an acidic carboxyl group (


), an acidic sulfonamide proton (

), and a potentially basic allyl-amine nitrogen. This guide compares Negative Electrospray Ionization (ESI-) , the industry gold standard for sensitivity, against Positive Electrospray Ionization (ESI+) and Electron Impact (EI) , demonstrating why ESI- is the preferred method for quantitation while ESI+ provides complementary structural elucidation data.
Mechanistic Principles of Fragmentation

Understanding the fragmentation logic is a prerequisite for interpreting spectra.[1] The fragmentation of allyl-sulfamoyl benzoic acids is governed by three competitive pathways driven by charge localization.

1.1 The Deprotonation Competition (ESI- Mode)

In negative mode, the deprotonated molecular ion


 is formed. The charge can reside on the carboxylate oxygen or the sulfonamide nitrogen.
  • Pathway A (Decarboxylation): The most thermodynamically favorable pathway involves the loss of

    
     (44 Da) from the benzoate moiety. This is characteristic of benzoic acid derivatives.
    
  • Pathway B (

    
     Extrusion):  Following decarboxylation, or sometimes competitively, the sulfonamide group undergoes 
    
    
    
    bond cleavage or rearrangement, expelling
    
    
    (64 Da).
  • Pathway C (Allyl Cleavage): The allyl group (

    
    ) is relatively stable. In ESI-, it often remains attached to the nitrogen until high collision energies (CE) are applied, where it may be lost as a neutral radical or via internal rearrangement.
    
1.2 The Protonation Adducts (ESI+ Mode)

In positive mode, protonation occurs on the sulfonamide nitrogen or the allyl double bond.

  • Rearrangement: ESI+ often induces a "McLafferty-like" rearrangement or ipso-substitution where the

    
     group is expelled, followed by the formation of a stable aniline cation.
    
  • Allylic Cation Formation: The allyl group is a good leaving group in positive mode, often appearing as a low-mass fragment at

    
     41 (
    
    
    
    ), though this is often below the low-mass cutoff of triple quadrupoles.
Comparative Methodology: ESI(-) vs. ESI(+) vs. EI

The following table contrasts the performance of ionization modes for this specific chemical class.

FeatureNegative ESI (ESI-) Positive ESI (ESI+) Electron Impact (EI)
Primary Ion


,

,


(often weak)
Sensitivity High (Preferred). Acidic protons ionize readily.Medium . Often suffers from adduct formation (Na/K) which splits signal.Low . Requires derivatization (methylation) to volatilize.
Fragmentation Clean, predictable losses (

,

).
Complex. Rearrangements and adduct losses.[2][3]"Fingerprint" rich, but molecular ion is unstable.
Allyl Specificity Allyl group is retained in high-mass fragments.Allyl cation (

41) often lost; neutral loss of allyl amine common.
Extensive fragmentation of the aliphatic chain.
Application Quantitation (PK/PD studies) Structural Confirmation Library Matching (NIST)

Recommendation: Use ESI- for quantitative assays due to superior signal-to-noise (S/N) ratios and stability. Use ESI+ only for qualitative confirmation of the amine substructure.

Experimental Protocol: Self-Validating Workflow

This protocol is designed for a Triple Quadrupole (QqQ) or Q-TOF system.

3.1 Sample Preparation
  • Stock Solution: Dissolve 1 mg of analyte in 1 mL Methanol (HPLC grade).

  • Working Standard: Dilute to 100 ng/mL in 50:50 Water:Methanol.

  • Buffer Selection (Critical):

    • For ESI-:: Add 0.1% Formic Acid or 5mM Ammonium Acetate. (Note: While formic acid suppresses negative ionization slightly, it improves peak shape on C18 columns. Ammonium acetate is a balanced alternative).

    • For ESI+: Add 0.1% Formic Acid to promote protonation.

3.2 LC-MS/MS Parameters (Representative)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus),

    
     mm, 1.8 µm.
    
  • Mobile Phase A: Water + 5mM Ammonium Acetate.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Source Temperature: 350°C.

  • Desolvation Gas: Nitrogen (600 L/hr).

3.3 Tuning Logic (Self-Validation)
  • Infuse the standard at 10 µL/min.

  • Scan Mode: Perform a Q1 scan to identify the parent ion (

    
     = MW - 1).
    
  • Product Ion Scan: Select the parent ion and ramp Collision Energy (CE) from 10 to 50 eV.

  • Validation Check: If the

    
     peak (loss of 
    
    
    
    ) does not appear, check if the mobile phase pH is too high (preventing proper ionization) or if the source temperature is too low (incomplete desolvation).
Data Analysis & Interpretation

The following data represents the characteristic transitions for a generic 4-(allyl-sulfamoyl)benzoic acid (MW ≈ 241.26 Da).

Table 1: Characteristic ESI(-) Transitions
Transition TypePrecursor (

)
Product (

)
Neutral Loss (Da)Identity/MechanismCollision Energy (eV)
Quantifier 240.0 (

)
196.044Loss of

(Carboxylate)
15-20
Qualifier 1 240.0132.0108 (44 + 64)Loss of

+

25-35
Qualifier 2 240.079.0161Cleavage of Benzenesulfonyl ring40+
Table 2: Characteristic ESI(+) Transitions
Transition TypePrecursor (

)
Product (

)
Neutral Loss (Da)Identity/MechanismCollision Energy (eV)
Parent 242.0 (

)
225.017Loss of

or

15
Fragment 242.0178.064Loss of

(Rearrangement)
25
Allyl 242.041.0201Formation of Allyl Cation (

)
35
Visualization of Fragmentation Pathways

The following diagram illustrates the primary fragmentation pathway in Negative Mode (ESI-) , which is the most reliable for identification.

G Start Precursor Ion [M-H]- (m/z 240) Step1 Intermediate A [M-H-CO2]- (m/z 196) Start->Step1 Loss of CO2 (44 Da) Low CE (15 eV) SideProduct Sulfonyl Cleavage [SO2]- / [SO3]- (m/z 64 / 80) Start->SideProduct Direct S-C Cleavage High CE (>40 eV) Step2 Product Ion B [M-H-CO2-SO2]- (m/z 132) Step1->Step2 Loss of SO2 (64 Da) Med CE (30 eV)

Figure 1: ESI(-) Fragmentation pathway showing the sequential loss of Carbon Dioxide and Sulfur Dioxide, characteristic of sulfamoyl benzoic acids.

References
  • Klagkou, K., et al. (2003).[4] "Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions." Rapid Communications in Mass Spectrometry.

  • BenchChem. (2025).[1] "Mass Spectrometry Fragmentation Analysis of 4-Chloro-3-sulfamoylbenzoic Acid." Application Note.

  • Holcapek, M., et al. (2008). "Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO2 via rearrangement." Journal of Mass Spectrometry.

  • Gabelica, V., et al. (2011). "Positive and negative ion mode ESI-MS and MS/MS for studying drug-DNA complexes." University of Liège Repository.

Sources

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